molecular formula C8H9N3O B1310505 (1-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol CAS No. 172648-00-9

(1-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol

Cat. No.: B1310505
CAS No.: 172648-00-9
M. Wt: 163.18 g/mol
InChI Key: YEDUHNTUAOOSHK-UHFFFAOYSA-N
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Description

(1-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol is a heterocyclic compound featuring an imidazo[4,5-b]pyridine core substituted with a methyl group at the 1-position and a hydroxymethyl (-CH2OH) group at the 2-position (Figure 1). The hydroxymethyl group provides a site for hydrogen bonding and further functionalization, while the methyl group enhances metabolic stability compared to unsubstituted analogs .

Properties

IUPAC Name

(1-methylimidazo[4,5-b]pyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-11-6-3-2-4-9-8(6)10-7(11)5-12/h2-4,12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEDUHNTUAOOSHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=CC=C2)N=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Condensation of 3,4-Diaminopyridine with Aldehydes

A widely used approach involves the condensation of 3,4-diaminopyridine with aldehydes in the presence of a Lewis acid catalyst such as zinc triflate (Zn(OTf)2) in methanol solvent under reflux conditions. This method efficiently forms the imidazo[4,5-b]pyridine core with substitution at the 2-position.

Procedure Highlights:

  • Reactants: 3,4-diaminopyridine (1 mmol), aldehyde (1.2 mmol), Zn(OTf)2 (30 mol%)
  • Solvent: Methanol (10 mL)
  • Conditions: Reflux for 12 hours
  • Workup: Cooling, concentration under vacuum, dilution with water, filtration, washing, and recrystallization from ethanol
  • Yields: 44–67% depending on the aldehyde used

This method was shown to be effective for various aldehydes, including those that would lead to hydroxymethyl substitution at the 2-position when formaldehyde or related aldehydes are used.

Parameter Details
Catalyst Zinc triflate (Zn(OTf)2) 30 mol%
Solvent Methanol
Temperature Reflux (~65 °C)
Reaction time 12 hours
Yield range 44–67%
Purification Recrystallization from ethanol

One-Pot Multi-Step Synthesis Using 2-Chloro-3-nitropyridine

An alternative method involves a one-pot sequence starting from 2-chloro-3-nitropyridine, which undergoes nucleophilic aromatic substitution, reduction, and heterocyclization with aldehydes and primary amines in aqueous isopropanol (H2O-IPA) solvent mixtures.

Key Features:

  • Initial formation of intermediate diamines by reduction of nitro groups using zinc dust and HCl.
  • Subsequent condensation with aldehydes to form the imidazo[4,5-b]pyridine scaffold.
  • Use of polar protic solvents (H2O-IPA or methanol) enhances yields.
  • Reaction temperatures around 80–85 °C.
  • Reaction times: 2 h for intermediate formation, 10 h for final condensation.

This method provides a clean, efficient route with excellent yields and avoids isolation of intermediates.

Reductive Cyclization Using Sodium Dithionite

Another reported method uses 2-nitro-3-aminopyridine and aldehydes in DMF solvent with sodium dithionite (Na2S2O4) as a reducing agent at 60 °C for 24 hours. This approach facilitates the reduction of nitro groups and subsequent cyclization to form the imidazo[4,5-b]pyridine core.

  • After reaction completion, the mixture is filtered, solvent removed under vacuum, and the product purified by recrystallization from ethanol.
  • This method yields products with satisfactory purity and moderate yields.

Functionalization to Introduce the Hydroxymethyl Group

The specific introduction of the hydroxymethyl group at the 2-position can be achieved by using formaldehyde or paraformaldehyde as the aldehyde component in the above condensation reactions. The hydroxymethyl substituent is formed via nucleophilic addition of the imidazo nitrogen to the aldehyde carbonyl, followed by cyclization.

Alternatively, post-synthetic modification of 2-substituted imidazo[4,5-b]pyridines by hydroxymethylation reactions under controlled conditions can be employed, although direct condensation with formaldehyde is more straightforward.

Comparative Analysis of Preparation Methods

Method Starting Materials Catalyst/Reducing Agent Solvent Temp (°C) Time Yield (%) Notes
Zn(OTf)2-catalyzed condensation 3,4-Diaminopyridine + aldehyde Zn(OTf)2 (30 mol%) Methanol Reflux (~65) 12 h 44–67 Simple, good yields, requires reflux
One-pot from 2-chloro-3-nitropyridine 2-chloro-3-nitropyridine + amine + aldehyde Zn dust + HCl (reduction) H2O-IPA (1:1) 80–85 12 h total Excellent Clean, no isolation of intermediates
Sodium dithionite reduction 2-nitro-3-aminopyridine + aldehyde Na2S2O4 DMF 60 24 h Moderate Longer reaction time, moderate yields

Research Findings and Notes

  • Methanol is the preferred solvent for Zn(OTf)2-catalyzed reactions, providing better yields and cleaner products compared to ethanol, THF, or DMF, which may lead to incomplete reactions or impurities.
  • The use of polar protic solvents such as methanol or H2O-IPA mixtures enhances the condensation and cyclization steps, likely due to better solvation and stabilization of intermediates.
  • Zinc triflate at 30 mol% loading is optimal for catalytic efficiency in the condensation of 3,4-diaminopyridine with aldehydes.
  • Time-dependent NMR studies confirm that the reaction proceeds via imine formation followed by cyclization and aromatization to yield the imidazo[4,5-b]pyridine scaffold.
  • The hydroxymethyl substituent can be introduced directly by using formaldehyde as the aldehyde component in these condensation reactions.
  • Purification typically involves recrystallization from ethanol or chromatographic methods to obtain analytically pure compounds.

Chemical Reactions Analysis

Types of Reactions

(1-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of imidazo[4,5-b]pyridine, including (1-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol, exhibit significant antimicrobial properties. A study evaluated a series of these compounds against common bacterial strains such as Escherichia coli and Bacillus cereus, demonstrating promising antibacterial activity. The compounds were synthesized through N-alkylation reactions and characterized using spectroscopic methods like NMR and X-ray diffraction .

Antitubercular Properties

The compound has been investigated for its potential antitubercular activity. In vitro studies indicated that certain derivatives displayed minimal inhibitory concentrations (MIC) ranging from <0.002 to 0.381 μg/mL against both drug-susceptible and resistant strains of Mycobacterium tuberculosis. These findings suggest that this compound could be a candidate for developing new treatments for tuberculosis, particularly in combating drug-resistant strains.

Kinase Inhibition

Imidazo[4,5-b]pyridine derivatives have been noted for their ability to inhibit various kinases involved in cancer pathways. The synthesis of these compounds often involves reactions with aldehydes under specific conditions to yield active kinase inhibitors. The biological activity of these compounds was confirmed through various assays, indicating their potential use in cancer therapy .

Anti-inflammatory Effects

Recent studies have also highlighted the anti-inflammatory properties of imidazo[4,5-b]pyridine derivatives. Compounds derived from this scaffold have been shown to target mitogen-activated protein kinases (MAPKs), which play a crucial role in inflammatory responses. This suggests that this compound could be beneficial in treating inflammatory diseases .

Topical Applications

The compound has been explored for its potential in cosmetic formulations due to its favorable properties when incorporated into topical products. Research indicates that formulations containing imidazo[4,5-b]pyridine derivatives can enhance skin hydration and stability while providing therapeutic benefits such as anti-inflammatory effects. This makes it an attractive ingredient for skincare products aimed at improving skin health and appearance .

Case Studies and Research Findings

Study Focus Findings
Antimicrobial ActivityDemonstrated significant antibacterial effects against E. coli and B. cereus.
Antitubercular PropertiesShowed MIC values <0.002 μg/mL against drug-resistant M. tuberculosis.
Anti-inflammatory EffectsTargeted MAPKs to reduce inflammation in vitro.
Cosmetic FormulationImproved skin hydration and stability in topical products.

Mechanism of Action

The mechanism of action of (1-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate receptor functions by interacting with receptor proteins, leading to altered cellular responses . The exact pathways and molecular targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogen Substituents

(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol (CAS 172648-19-0)
  • Structure : Differs by a bromine atom at the 6-position and lacks the 1-methyl group.
  • Properties : Higher molecular weight (MW = 257.08 g/mol) due to bromine. Melting point: 230–233°C, indicating greater crystallinity than the target compound .
  • Applications : Bromine’s electron-withdrawing nature may enhance electrophilic reactivity, making it a candidate for Suzuki coupling reactions in drug development .
{5-Chloro-1H-imidazo[4,5-b]pyridin-2-yl}methanol
  • However, the absence of the 1-methyl group may reduce metabolic stability .

Analogues with Modified Functional Groups

1-Methyl-6-phenyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
  • Structure : Replaces the hydroxymethyl group with a ketone (C=O) and introduces a phenyl ring at the 6-position.
  • Properties: The ketone enables hydrogen bonding with targets like ATP-binding sites in kinases.
  • Biological Relevance : Similar scaffolds are explored in oncology for kinase inhibition .
N-Hydroxy-PHIP Acetyl Ester
  • Structure : Features a phenyl group at the 6-position and an acetylated hydroxymethyl group.
  • Applications: The acetyl ester acts as a prodrug, masking the polar hydroxymethyl group to enhance bioavailability.

Anti-Tubercular Activity

Imidazo[4,5-b]pyridine derivatives with hydroxyl or polyol substituents, such as 1-(3H-imidazo[4,5-b]pyridin-2-yl)-butane-1,2,3,4-tetraol, exhibit anti-tubercular activity (MIC = 3.12 µg/mL). The hydroxymethyl group in the target compound may similarly contribute to target binding, though its single hydroxyl group might reduce solubility compared to polyol analogs .

Kinase Inhibition

Compounds like 6-chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(4-(pyrazin-2-ylmethyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridine demonstrate kinase inhibition. The target’s hydroxymethyl group could mimic ATP’s ribose moiety, while the methyl group may reduce off-target interactions .

Mutagenicity and Toxicity

A related compound, 1-methyl-1H-imidazo(4,5-b)quinolin-2-amine, shows mutagenicity (5 µg/plate in Ames test). The target compound’s hydroxymethyl group may mitigate toxicity by reducing electrophilic reactivity compared to amine-containing analogs .

Data Table: Key Properties of Compared Compounds

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Biological Activity
(1-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol 1-CH3, 2-CH2OH 179.19 Not reported Kinase inhibition (predicted)
(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol 6-Br, 2-CH2OH 257.08 230–233 Electrophilic coupling agent
{5-Chloro-1H-imidazo[4,5-b]pyridin-2-yl}methanol 5-Cl, 2-CH2OH 189.61 Not reported Anti-tubercular (predicted)
1-Methyl-6-phenyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one 1-CH3, 6-Ph, 2-C=O 237.27 Not reported Kinase inhibition
N-Hydroxy-PHIP Acetyl Ester 6-Ph, 2-OAc 341.37 Not reported Prodrug potential

Research Findings and Implications

  • Synthetic Flexibility: The hydroxymethyl group in this compound allows for derivatization into esters or ethers, as seen in the synthesis of 1-ethyl-3-{4-[(1-methyl-1H-imidazo[4,5-b]pyridin-2-yl)oxy]phenyl}-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one .
  • QSAR Insights : Hydrophilic substituents (e.g., -CH2OH) correlate with improved solubility but may reduce membrane permeability. Halogenated analogs balance reactivity and lipophilicity .
  • Safety Profile: The absence of mutagenic substituents (e.g., primary amines) in the target compound suggests a favorable toxicity profile compared to analogs like 1-methyl-1H-imidazo(4,5-b)quinolin-2-amine .

Biological Activity

(1-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol is a heterocyclic compound notable for its unique structural features, which include both imidazole and pyridine rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Structure and Synthesis

The synthesis of this compound typically involves cyclization reactions of appropriate precursors. A common synthetic route includes the reaction of 1-methylimidazole with 2-chloropyridine under basic conditions, followed by reduction to yield the desired compound. The presence of nitrogen atoms in both rings contributes to its reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites, effectively blocking their activity.
  • Receptor Modulation : It may modulate receptor functions by interacting with receptor proteins, leading to altered cellular responses .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of imidazo[4,5-b]pyridine exhibit significant antimicrobial properties. For instance, compounds synthesized from this scaffold have shown effectiveness against bacteria such as Escherichia coli and Bacillus cereus. The structural modifications introduced through N-alkylation reactions have been linked to enhanced biological activity .

Anticancer Potential

Imidazo[4,5-b]pyridine derivatives have been explored for their anticancer properties. Research indicates that these compounds can act as inhibitors of apoptosis proteins (IAPs) and myeloid cell leukemia 1 (Mcl-1), which are critical in cancer cell survival. For example, some synthesized compounds demonstrated cytotoxic activity with IC50 values in the micromolar range against various cancer cell lines .

Case Studies

A notable case study involved the synthesis and evaluation of several imidazo[4,5-b]pyridine derivatives for their anticancer effects. One derivative showed a particularly high potency with an IC50 value of 0.082 µM against breast cancer cells. This highlights the potential of this compound derivatives as promising candidates in cancer therapy .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell TypeIC50 Value (µM)Reference
AntimicrobialEscherichia coliN/A
AntimicrobialBacillus cereusN/A
AnticancerBreast Cancer Cells0.082
Enzyme InhibitionVarious EnzymesN/A

Q & A

Q. What safety protocols mitigate risks from toxic byproducts during synthesis?

  • Methodological Answer : Monitor NOx emissions via FTIR during thermogravimetric analysis (TGA). Use scrubbers (e.g., NaOH traps) in reflux setups. For mutagenic intermediates, employ closed-system reactors and PPE (gloves, respirators) .

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